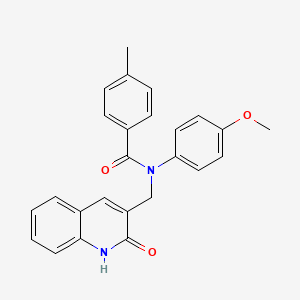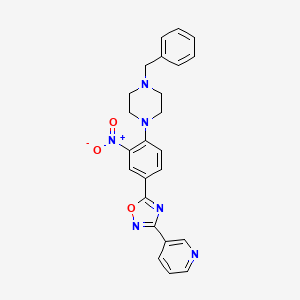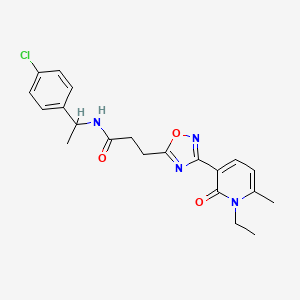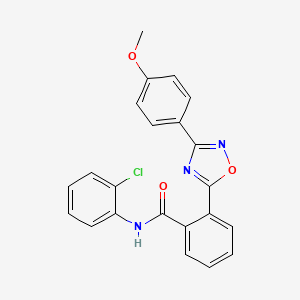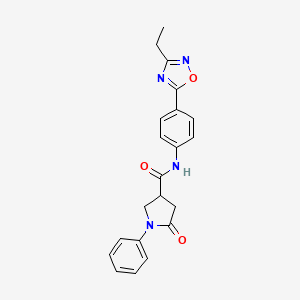
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HMQN, is a compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide for lab experiments is its specificity for HSP90 inhibition, which allows for targeted effects on cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in various experimental settings. Finally, there is potential for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in combination with other cancer therapies to enhance their efficacy.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride, followed by the reaction of the resulting product with o-toluidine. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy.
Propriétés
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-4-6-13-22(17)26(30)28(23-14-7-5-10-18(23)2)16-21-15-20-12-8-11-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMQRQNULZPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

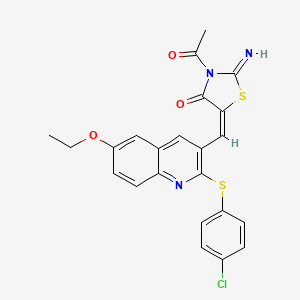
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
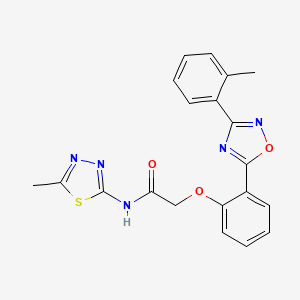
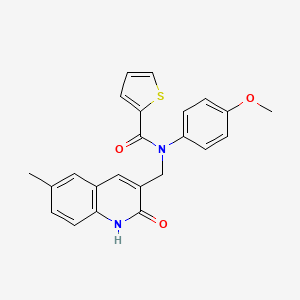
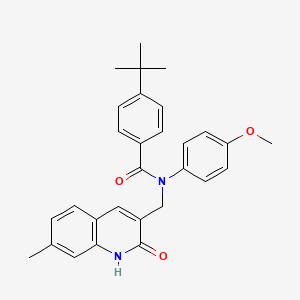
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)

